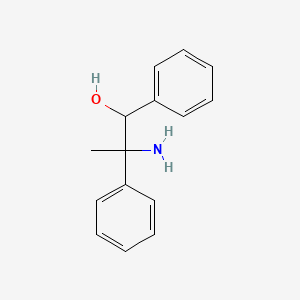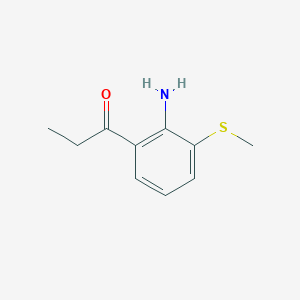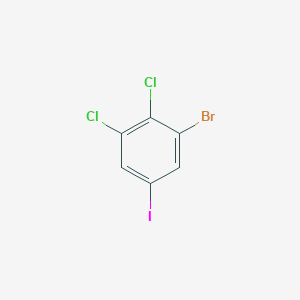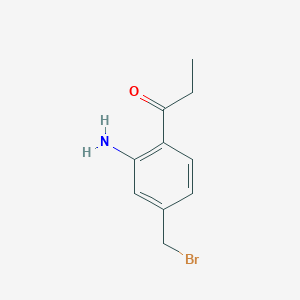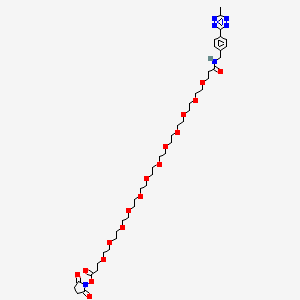
Methyltetrazine-amino-PEG12-CH2CH2COONHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and chemical labeling applications due to its versatility and efficiency.
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.
NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
化学反応の分析
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.
Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.
科学的研究の応用
Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
作用機序
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG12-amine: A similar compound with a methyltetrazine group and an amine group.
Methyltetrazine-O-PEG12-amine HCl salt: Another similar compound used for chemical labeling and bioconjugation
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COONHS is unique due to its heterobifunctional nature, allowing it to react with both carboxylic acids and amines. This versatility makes it highly valuable in various scientific and industrial applications.
特性
分子式 |
C42H66N6O17 |
|---|---|
分子量 |
927.0 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49) |
InChIキー |
SOSDQTDNLHNXHF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




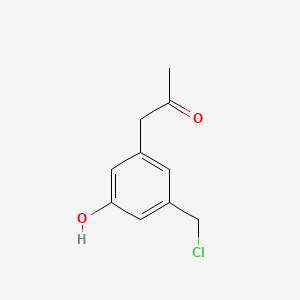


![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)


